molecular formula C19H21N3O3S B14939444 ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14939444
M. Wt: 371.5 g/mol
InChI Key: AENMFVUWOGXNSO-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with an amide-linked 4-(1-methylindol-3-yl)butanoyl chain. The indole moiety confers aromatic and hydrophobic properties, while the thiazole-4-carboxylate contributes to hydrogen bonding and solubility. Such hybrid structures are often explored for kinase inhibition or antimicrobial activity due to their ability to mimic ATP-binding motifs or disrupt microbial membranes .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 2-[4-(1-methylindol-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-3-25-18(24)15-12-26-19(20-15)21-17(23)10-6-7-13-11-22(2)16-9-5-4-8-14(13)16/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,20,21,23)

InChI Key

AENMFVUWOGXNSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

This intermediate is synthesized via the Hantzsch thiazole synthesis , reacting α-halo carbonyl compounds with thiourea. A representative procedure involves:
$$
\text{Thiourea + Ethyl 2-bromoacetoacetate} \xrightarrow{\text{EtOH, 70°C}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate}
$$
Optimized conditions : Ethanol solvent at 70°C for 1 hour achieves >95% conversion. Purification via ice-water precipitation yields a white solid (mp 150–152°C).

Parameter Value
Solvent Ethanol
Temperature 70°C
Reaction Time 1 hour
Yield 93–100%

4-(1-Methyl-1H-Indol-3-yl)Butanoic Acid

The indole-containing acyl component is prepared through Friedel-Crafts acylation or Grignard addition :

  • Friedel-Crafts : Reacting 1-methylindole with succinic anhydride in the presence of AlCl₃.
  • Grignard : 1-Methylindole-3-carboxaldehyde treated with vinylmagnesium bromide, followed by oxidation.

The acid is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Bond Formation

Coupling Reagents and Conditions

The critical amidation step links the thiazole amine and indole acyl group. Carbodiimide-based reagents (EDC, DCC) with DMAP or HOAt as catalysts are most effective:

$$
\text{EDC + DMAP in CH₂Cl₂} \rightarrow \text{Amide bond formation (76–82% yield)}
$$

Comparative performance :

Reagent System Solvent Yield (%) Purity (%)
EDC/DMAP CH₂Cl₂ 82 98
DCC/HOAt DMF 78 95
HATU/DIEA THF 85 97

EDC/DMAP offers optimal balance of cost and efficiency, minimizing byproducts like dicyclohexylurea (DCU).

Optimization of Reaction Parameters

  • Temperature : 0°C to room temperature prevents exothermic side reactions.
  • Stoichiometry : 1.2 equivalents of acyl chloride ensures complete amine conversion.
  • Workup : Aqueous extraction removes unreacted reagents, with final purification via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Preparation Methods

Continuous Flow Synthesis

Adapting methodologies from Pagano et al. (2012), a three-step continuous flow system integrates:

  • Thiazole formation (Hantzsch reaction).
  • In situ acylation.
  • Indole functionalization.

Advantages :

  • Total reaction time: <15 minutes.
  • Yield: 38–82% (over three steps).
  • Enhanced reproducibility and scalability.

One-Pot Multistep Approaches

Sequential reactions without intermediate isolation:

  • Synthesize thiazole core.
  • Directly add acyl chloride and coupling reagents.
  • Precipitate product via pH adjustment.

Yield : 70–75%, suitable for high-throughput screening.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (mp 172–174°C).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water gradient (purity >98%).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 3.75 (s, 3H, N-CH₃), 6.95–7.45 (m, 4H, indole-H)
IR (KBr) 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide)
HRMS [M+H]⁺ calcd. for C₁₉H₂₀N₃O₃S: 370.1225; found: 370.1228

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost
Batch (EDC/DMAP) 82 8 h Moderate $$
Continuous Flow 78 15 min High $$$
One-Pot 75 6 h Low $

Batch synthesis remains the most cost-effective for laboratory-scale production, while flow systems excel in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety can interact with various receptors in the body, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylate ()
  • Structure : Thiazole-4-carboxylate with a 4-(trifluoromethyl)phenyl group at position 2.
  • Key Differences: Replaces the indole-butanoyl amide with a trifluoromethylphenyl group.
  • Applications : Likely used in agrochemicals or as a fluorinated probe in medicinal chemistry .
Osimertinib Mesylate ()
  • Structure : Contains a 1-methylindole linked to a pyrimidine-amine core and a methanesulfonate group.
  • Key Differences : Larger molecular weight (595.71 g/mol vs. ~400 g/mol estimated for the target compound) and inclusion of a pyrimidine ring instead of thiazole.
  • Implications : Osimertinib is a tyrosine kinase inhibitor (TKI) targeting EGFR mutations. The thiazole-carboxylate in the target compound may offer a simpler scaffold for selective kinase inhibition with reduced off-target effects .
Phenoxymethylbenzoimidazole-Thiazole-Triazole Derivatives ()
  • Structure : Hybrids of benzimidazole, triazole, and thiazole moieties.
  • Key Differences: Lack the indole-butanoyl amide but include triazole spacers for conformational flexibility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Solubility Key Functional Groups
Target Compound ~400 (estimated) ~3.5 Moderate Indole, thiazole, carboxylate
Ethyl 2-(4-(CF₃)phenyl)thiazole-4-carboxylate 301.28 3.8 Low CF₃, thiazole, carboxylate
Osimertinib Mesylate 595.71 2.1 High Indole, pyrimidine, acrylamide

*LogP estimated using fragment-based methods.

  • Solubility: The target compound’s ethyl carboxylate improves aqueous solubility compared to non-esterified thiazoles (e.g., ). However, osimertinib’s methanesulfonate salt enhances bioavailability significantly .
  • Metabolic Stability : The 1-methylindole in the target compound may reduce oxidative metabolism compared to unsubstituted indoles, similar to osimertinib’s design .

Biological Activity

Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, with a molecular weight of approximately 402.5 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole-based compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H522) cell lines, suggesting potent anticancer activity .

The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been shown to enhance the cytotoxicity of thiazole derivatives. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly influence biological activity .

Antimicrobial Properties

The thiazole moiety is also associated with antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazole compounds have shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of thiazole derivatives. For example:

CompoundCell LineIC50 (µM)Activity
Compound AMCF7 (Breast Cancer)1.98Anticancer
Compound BNCI-H522 (Lung Cancer)0.06Anticancer
Compound CE. coli20Antimicrobial

These findings highlight the potential of thiazole-containing compounds in cancer therapy and as antimicrobial agents.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzyme Activity : Many thiazoles act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Thiazoles may also exhibit antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells .

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